1-(3-Fluorophenyl)cyclobutanamine

Beschreibung

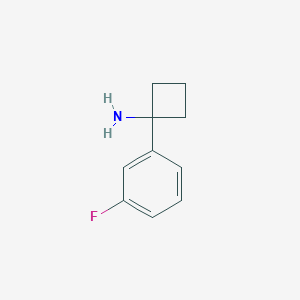

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)cyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7H,2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYUGDFRPMSYOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-Fluorophenyl)cyclobutanamine chemical properties and structure

Executive Summary

1-(3-Fluorophenyl)cyclobutanamine (CAS: 1228880-28-1) is a conformationally restricted primary amine scaffold used in medicinal chemistry as a building block for central nervous system (CNS) agents. Structurally, it consists of a cyclobutane ring geminally substituted with a primary amine and a 3-fluorophenyl group. This "gem-disubstituted" architecture serves two critical functions in drug design: it locks the phenethylamine pharmacophore into a specific bioactive conformation and blocks metabolic deamination at the

This guide details the structural properties, validated synthesis routes, and handling protocols for this high-value intermediate.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature & Identifiers

| Property | Specification |

| IUPAC Name | 1-(3-Fluorophenyl)cyclobutan-1-amine |

| CAS Number | 1228880-28-1 (Free Base) |

| Molecular Formula | C |

| Molecular Weight | 165.21 g/mol |

| SMILES | NC1(CCC1)c2cccc(F)c2 |

| InChIKey | OQJVCQKQTMEBGQ-UHFFFAOYSA-N |

Structural Geometry & Electronic Properties

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions) and angle strain. The puckering angle is typically ~25–35°.

-

Gem-Disubstitution: The presence of both the aryl group and the amine on C1 forces the substituents into specific axial/equatorial orientations relative to the ring pucker. The bulky 3-fluorophenyl group predominantly occupies the pseudo-equatorial position to minimize 1,3-diaxial-like steric repulsions.

-

Fluorine Effect: The fluorine atom at the meta position (3-position) of the phenyl ring exerts an inductive electron-withdrawing effect (-I). This deactivates the phenyl ring towards metabolic oxidation and slightly lowers the pKa of the amine compared to the non-fluorinated analog.

Figure 1: Structural Pharmacophore Analysis highlighting the impact of the cyclobutane core and fluorine substitution.

Synthesis & Manufacturing

The synthesis of 1-arylcyclobutanamines requires a strategy that introduces the nitrogen atom onto the quaternary carbon. Direct nucleophilic substitution on a tertiary halide is sterically hindered and prone to elimination. Therefore, the Curtius Rearrangement is the industry-standard "expert" route, converting a carboxylic acid precursor into the amine with retention of the quaternary center.

Validated Synthetic Pathway

The route begins with commercially available 3-fluorophenylacetonitrile.

-

Cyclodialkylation: The active methylene of the nitrile is deprotonated (using NaH or K

CO -

Hydrolysis: The nitrile is hydrolyzed to the carboxylic acid under basic conditions.[2][3][4]

-

Curtius Rearrangement: The acid is converted to an acyl azide (using Diphenylphosphoryl azide, DPPA), which undergoes thermal rearrangement to an isocyanate, followed by hydrolysis to the target amine.[5][6][7]

Figure 2: Step-by-step synthetic workflow via the Curtius Rearrangement strategy.

Critical Process Parameters (CPP)

-

Cyclization Stoichiometry: A slight excess of 1,3-dibromopropane (1.1 eq) is recommended to prevent polymerization. The reaction is highly exothermic; temperature control (<60°C) is vital during base addition.

-

Safety in Rearrangement: The acyl azide intermediate is potentially explosive. Using DPPA (Diphenylphosphoryl azide) allows for the in situ generation and immediate rearrangement of the azide without isolation, significantly improving safety profiles compared to using NaN

/Acid Chloride.

Physicochemical Profiling

Understanding the physicochemical behavior is essential for formulation and assay development.

| Property | Value (Experimental/Predicted) | Context |

| pKa (Base) | 9.4 – 9.7 | Slightly lower than typical aliphatic amines (~10.5) due to the electron-withdrawing phenyl ring and cyclobutane ring strain effects. |

| LogP | 2.1 ± 0.3 | Moderate lipophilicity; suitable for CNS penetration (Blood-Brain Barrier crossing). |

| Solubility | High (as HCl salt) | The free base is an oil/low-melting solid; the Hydrochloride salt is a stable, water-soluble solid. |

| Boiling Point | ~243°C (760 mmHg) | High boiling point requires vacuum distillation for purification of the free base. |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Favorable for membrane permeability (Rule of 5 compliant). |

Medicinal Chemistry Applications

The 1-arylcyclobutanamine scaffold is a "privileged structure" in neurochemistry.

-

Bioisosterism: It acts as a conformationally restricted bioisostere of the tert-butylamine or isopropylamine group found in many neurotransmitter reuptake inhibitors.

-

Metabolic Stability: The cyclobutane ring prevents

-hydroxylation. The 3-fluoro substituent on the phenyl ring blocks metabolic attack at the reactive ring positions, extending the half-life ( -

Target Classes:

-

Monoamine Reuptake Inhibitors: Analogs of Sibutramine and Venlafaxine often utilize this core to modulate selectivity between Serotonin (SERT) and Norepinephrine (NET) transporters.

-

NMDA Receptor Antagonists: The steric bulk and amine placement mimic the pharmacophore of dissociative anesthetics, potentially blocking the ion channel pore.

-

Safety & Handling Protocols

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Handling:

-

Corrosivity: As a primary amine, the free base is corrosive to mucous membranes. Handle in a fume hood.

-

Storage: Store the Hydrochloride salt at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hygroscopic degradation.

-

Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless derivatization is intended).

-

References

-

Chemical Identity: PubChem. 1-(3-Fluorophenyl)cyclobutan-1-amine. National Library of Medicine. Link

-

Synthesis Precursor: Sigma-Aldrich. 3-Fluorophenylacetonitrile Product Sheet. Link

-

Cyclobutane Synthesis: Synthesis of cyclobutanes. Organic Chemistry Portal. Link

-

Curtius Rearrangement: The Curtius Rearrangement: Applications in Modern Drug Discovery. Journal of Medicinal Chemistry. Link

-

Medicinal Chemistry: Arylcyclopropanes and Cyclobutanes: Properties, Synthesis and Use in Medicinal Chemistry. Organic Preparations and Procedures International. Link

Sources

- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. Curtius Rearrangement [organic-chemistry.org]

- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

1-(3-Fluorophenyl)cyclobutanamine CAS number and molecular formula

An In-depth Technical Guide to 1-(3-Fluorophenyl)cyclobutanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated arylcyclobutylamine that serves as a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a rigid cyclobutane scaffold offers unique physicochemical and pharmacological properties. This document details the compound's identification, physicochemical characteristics, a representative synthetic protocol, and its applications, with a focus on providing the causal insights behind its utility and synthesis. All information is substantiated with references to authoritative sources to ensure scientific integrity.

Compound Identification and Core Data

This compound is a primary amine featuring a cyclobutane ring attached to a phenyl group substituted with fluorine at the meta-position. This combination of a rigid, three-dimensional cycloalkyl group and an electron-withdrawing fluorine atom makes it an attractive scaffold in the design of novel therapeutics.[1][2]

The hydrochloride salt is a common form for handling and formulation.[3]

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 1-(3-Fluorophenyl)cyclobutan-1-amine | [3] |

| CAS Number | 179411-86-0 (for free base) | [4] |

| CAS Number (HCl Salt) | 1228880-28-1 | [3] |

| Molecular Formula | C₁₀H₁₂FN | N/A |

| Molecular Weight | 179.21 g/mol | N/A |

| Molecular Formula (HCl Salt) | C₁₀H₁₃ClFN | [3] |

| Molecular Weight (HCl Salt) | 201.67 g/mol | [3] |

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties and Rationale

The physicochemical properties of molecules like this compound are critical determinants of their behavior in biological systems. The introduction of fluorine and the cyclobutane ring are deliberate design choices to modulate these properties.

-

Lipophilicity (LogP): Fluorine substitution typically increases lipophilicity, which can enhance membrane permeability and oral absorption.[5] The rigid cyclobutane scaffold contributes a three-dimensional character that can improve metabolic stability compared to more flexible alkyl chains.[2]

-

Basicity (pKa): The electron-withdrawing nature of the fluorine atom on the phenyl ring is expected to decrease the basicity of the primary amine compared to its non-fluorinated analog. This modulation of pKa can be crucial for optimizing target binding, as it affects the ionization state of the molecule at physiological pH.[6]

| Property | Value | Rationale / Significance |

| Form | The parent compound is a liquid, while the HCl salt is a solid. | The salt form enhances stability and simplifies handling and weighing for experimental use.[3] |

| Boiling Point | Not available for the title compound. The parent, cyclobutylamine, boils at 81.5 °C.[7][8] | The addition of the fluorophenyl group significantly increases the molecular weight and intermolecular forces, leading to a much higher boiling point. |

| Storage | 2-8 °C, under inert atmosphere, protected from light.[4] | Indicates sensitivity to temperature, oxidation, or light-induced degradation. Proper storage is crucial for maintaining purity. |

Synthesis and Mechanistic Insights

The synthesis of 1-arylcyclobutylamines often proceeds from a corresponding aryl nitrile or a cyclobutanone derivative. A common and robust strategy involves the reaction of a Grignard reagent with a nitrile, followed by hydrolysis.

Representative Synthetic Workflow

The synthesis can be logically broken down into two main stages: formation of the carbon skeleton and introduction of the amine functionality. A plausible route starts from 3-fluorobenzonitrile.

Caption: A potential synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established chemical principles for the synthesis of analogous compounds.

-

Preparation of Cyclobutylmagnesium Bromide:

-

Action: 1,3-Dibromopropane is slowly added to a stirred suspension of magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.

-

Causality: This in-situ formation generates the cyclobutyl Grignard reagent. The slow addition and inert atmosphere are critical to control the exothermic reaction and prevent quenching of the highly reactive organometallic species by atmospheric moisture or oxygen.

-

-

Reaction with 3-Fluorobenzonitrile:

-

Action: A solution of 3-fluorobenzonitrile in anhydrous diethyl ether is added dropwise to the prepared Grignard reagent at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Causality: The nucleophilic carbon of the cyclobutyl Grignard reagent attacks the electrophilic carbon of the nitrile group. This forms a magnesium salt of an imine. Maintaining a low initial temperature helps to control the reaction rate and minimize side reactions.

-

-

Hydrolysis to Ketone:

-

Action: The reaction mixture is carefully quenched by pouring it over ice and then treated with aqueous acid (e.g., 2M HCl). The mixture is stirred until the intermediate is fully hydrolyzed. The organic layer is separated, washed, dried, and concentrated.

-

Causality: Acidic workup hydrolyzes the imine intermediate to the corresponding ketone, 1-(3-fluorophenyl)cyclobutanone.

-

-

Reductive Amination:

-

Action: The crude ketone is dissolved in methanol, and an excess of ammonia is added, followed by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ over Raney Nickel).

-

Causality: The ketone first reacts with ammonia to form an imine in equilibrium. The reducing agent then selectively reduces the imine C=N bond to the C-N single bond of the final amine product. Sodium cyanoborohydride is a mild and selective reagent suitable for this transformation, being less reactive towards the ketone starting material.

-

-

Purification and Salt Formation:

-

Action: The final product is purified by column chromatography or distillation. To form the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent. The resulting precipitate is collected by filtration.

-

Causality: Purification is essential to remove unreacted starting materials and byproducts. Salt formation provides a stable, crystalline solid that is easier to handle and has improved shelf-life compared to the free base amine.[3]

-

Applications in Research and Drug Development

The 1-arylcyclobutanamine scaffold is a privileged structure in medicinal chemistry, appearing in molecules targeting a range of biological systems. The rigid nature of the cyclobutane ring helps to lock the aryl substituent into a specific conformational orientation, which can lead to improved potency and selectivity for a given biological target.[1]

-

CNS Agents: The lipophilicity and three-dimensional shape of such compounds make them suitable candidates for penetrating the blood-brain barrier.

-

Enzyme Inhibitors: The amine group can act as a key hydrogen bond donor or as a handle for further chemical elaboration, while the fluorophenyl ring can engage in hydrophobic or π-stacking interactions within an enzyme's active site.[9]

-

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with desirable 3D characteristics, it serves as an excellent starting point or fragment for building more complex and potent drug candidates.[2] The fluorine atom provides a useful probe for NMR-based screening and for studying protein-ligand interactions.

The broader class of fluorinated phenyl derivatives and cyclobutane-containing molecules are integral to modern drug discovery, contributing to candidates for oncology, infectious diseases, and metabolic disorders.[1][5][10]

Safety and Handling

As a research chemical, this compound and its salts should be handled with appropriate care.

-

Hazard Statements (based on HCl salt): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust/vapors and contact with skin and eyes.[3]

Conclusion

This compound is a synthetically accessible and highly valuable molecular building block. Its structure is the result of deliberate design choices—the cyclobutane ring provides conformational rigidity and 3D character, while the fluorine atom modulates electronic properties and lipophilicity. These features make it a compelling scaffold for the development of novel therapeutics, particularly in areas requiring metabolic stability and specific vectoral orientation for target engagement. This guide provides the foundational knowledge for researchers to effectively synthesize, handle, and strategically employ this compound in their drug discovery and development programs.

References

- Smolecule. (2023-08-16). N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine.

-

PubChem. (n.d.). 1-(1-(4-Chlorophenyl)cyclobutyl)-3-methylbutan-1-one. Retrieved from [Link]

-

Lainton, J. A., et al. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of Medicinal Chemistry, 52(8), 2453-2463. Retrieved from [Link]

-

PubChem. (n.d.). 1-((3-Fluoro-4-((methylamino)carbonyl)phenyl)amino)cyclobutanecarboxylic acid. Retrieved from [Link]

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclobutylamine. Retrieved from [Link]

-

PubChem. (n.d.). Cyclobutylamine. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-Fluorophenyl)cyclobutanone. Retrieved from [Link]

-

Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(29), 6466-6471. Retrieved from [Link]

-

Morken, J. P., et al. (2021). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 12(21), 7344-7349. Retrieved from [Link]

-

Molecules. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

PubMed Central. (n.d.). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-Chloro-4-fluorophenyl)-3-methylbutan-1-amine. Retrieved from [Link]

-

Scott, J. S., et al. (2017). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 12(17), 1403-1412. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride | 1228880-28-1 [amp.chemicalbook.com]

- 4. chiralen.com [chiralen.com]

- 5. jelsciences.com [jelsciences.com]

- 6. researchgate.net [researchgate.net]

- 7. 环丁胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Cyclobutylamine - Wikipedia [en.wikipedia.org]

- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of Fluorinated Cyclobutanes in Modern Drug Discovery: A Technical Guide to Unlocking Novel Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and fluorinated motifs has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among the various scaffolds amenable to fluorination, the cyclobutane ring has emerged as a particularly intriguing and underexplored platform for generating novel drug candidates. Its unique conformational constraints and stereochemical complexity, when combined with the profound electronic effects of fluorine, provide a rich design space for optimizing potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, delves into the core principles governing the biological activity of fluorinated cyclobutane derivatives. We will explore their synthesis, analyze their impact on crucial drug-like properties, and dissect their mechanisms of action across various therapeutic areas, supported by detailed experimental protocols and structural insights.

The Fluorinated Cyclobutane Moiety: A Bioisostere with Unique Advantages

The cyclobutane ring, with its inherent ring strain and puckered conformation, offers a rigid scaffold that can favorably pre-organize pharmacophoric elements for optimal target engagement.[1][2] The introduction of fluorine atoms or fluoroalkyl groups, such as the trifluoromethyl (CF3) group, onto this framework imparts a unique set of properties that can be leveraged in drug design.[3]

One of the most compelling applications of fluorinated cyclobutanes is as a bioisosteric replacement for the ubiquitous tert-butyl group.[4] While the tert-butyl group is often favored for its steric bulk and ability to fill hydrophobic pockets, it can be susceptible to metabolic oxidation. The 1-trifluoromethyl-cyclobutyl group has been shown to be a metabolically more robust mimic, preserving or even enhancing biological activity in some cases.[5]

Physicochemical Impact of Fluorination

The introduction of fluorine significantly alters the electronic and physical properties of the cyclobutane ring:

-

Acidity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of nearby acidic protons and raises the pKa of neighboring basic groups. For instance, replacing a tert-butyl group with a CF3-cyclobutane can decrease the pKa of a carboxylic acid by approximately 1.87 units, while increasing the acidity of an amine hydrochloride.[4][5]

-

Lipophilicity (LogD): Fluorination generally increases lipophilicity. The replacement of a tert-butyl group with a CF3-cyclobutane moiety can lead to an increase in the LogD value by approximately 0.4–0.5 units.[5] This can have profound effects on a molecule's solubility, permeability, and plasma protein binding.

-

Conformational Preferences: X-ray crystallographic studies have revealed that the trifluoromethyl substituent on a cyclobutane ring often prefers an axial position, influencing the overall three-dimensional shape of the molecule and its presentation to a biological target.[6] The cyclobutane ring itself adopts a puckered conformation, with the degree of puckering influenced by the substitution pattern.[6]

| Property | tert-Butyl Analogue | CF3-Cyclopropane Analogue | CF3-Cyclobutane Analogue | Reference |

| pKa (Carboxylic Acid) | 4.79 | 2.99 | 2.92 | [5] |

| pKa (Amine HCl) | 10.69 | 4.06 | 5.29 | [5] |

| LogD (Model Compound) | 2.11 | - | 2.51 | [5] |

| Molecular Volume (ų) | 150 | 155 | 171 | [6] |

Synthetic Strategies for Accessing Fluorinated Cyclobutanes

A variety of synthetic methods have been developed to access these valuable building blocks. A particularly robust and scalable approach involves the treatment of cyclobutanecarboxylic acids with sulfur tetrafluoride (SF4) to yield trifluoromethyl cyclobutanes.[3][5]

Experimental Protocol: Synthesis of 1-(Trifluoromethyl)cyclobutane-1-carboxylic Acid

This protocol describes a general procedure for the synthesis of a trifluoromethyl-cyclobutane derivative from a corresponding carboxylic acid.

Materials:

-

Cyclobutane-1,1-dicarboxylic acid

-

Sulfur tetrafluoride (SF4)

-

Anhydrous hydrogen fluoride (HF) (optional additive)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a high-pressure stainless-steel reactor, place cyclobutane-1,1-dicarboxylic acid (1.0 equiv).

-

Reagent Addition: Cool the reactor to -78 °C and carefully condense sulfur tetrafluoride (3–30 equiv) into the vessel. A catalytic amount of anhydrous HF can be added to facilitate the reaction.

-

Reaction: Seal the reactor and heat to 60–110 °C for 12–144 hours. Monitor the reaction progress by taking aliquots (if possible) and analyzing by 19F NMR.

-

Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess SF4 through a scrubbing solution (e.g., aqueous potassium hydroxide).

-

Extraction: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 1-(trifluoromethyl)cyclobutane-1-carboxylic acid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Caption: General workflow for the synthesis of a trifluoromethyl cyclobutane derivative.

Biological Activities and Mechanisms of Action

Fluorinated cyclobutane derivatives have demonstrated promising activity in a range of therapeutic areas, including antiviral and anticancer applications.

Antiviral Activity: Targeting Viral Fusion

A notable example of a cyclobutane-containing drug is Ziresovir , an inhibitor of the respiratory syncytial virus (RSV) fusion protein. The rigid oxygen-containing cyclobutane core of Ziresovir plays a crucial role in stabilizing the specific conformation required for high-affinity binding to the viral fusion protein, thereby preventing the conformational changes necessary for viral entry into host cells. The introduction of fluorine into such scaffolds can further enhance binding affinity and improve metabolic stability.

Caption: Mechanism of action for RSV fusion inhibitors containing a cyclobutane moiety.

Anticancer Activity: Kinase Inhibition

The unique stereochemical and electronic properties of fluorinated cyclobutanes make them attractive scaffolds for the design of kinase inhibitors. The rigid cyclobutane ring can orient substituents into specific hydrophobic pockets within the ATP-binding site of kinases, while the fluorine atoms can engage in favorable orthogonal multipolar interactions with the protein backbone or water molecules, enhancing binding affinity and selectivity.[7]

Furthermore, strategic fluorination can block metabolically labile positions, a common strategy in kinase inhibitor design to improve pharmacokinetic properties.[7] For example, replacing a metabolically vulnerable methyl group with a trifluoromethyl group on a cyclobutane scaffold can prevent oxidation by cytochrome P450 enzymes.[8][9]

Caption: Fluorinated cyclobutane inhibitor binding in a kinase active site.

Evaluating Biological Activity: Experimental Protocols

Cell Viability Assessment: Resazurin Assay

The resazurin assay is a common method to assess the cytotoxic or cytostatic effects of a compound on cultured cells. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the fluorinated cyclobutane derivatives in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO2 incubator.

-

Resazurin Addition: Prepare a sterile solution of resazurin in PBS (e.g., 0.15 mg/mL). Add 10-20 µL of the resazurin solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37 °C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: Subtract the background fluorescence (wells with medium and resazurin only). Normalize the fluorescence values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[9][10][11]

Caption: Step-by-step workflow for the resazurin cell viability assay.

ADME-Tox Considerations and Future Perspectives

The incorporation of fluorinated cyclobutanes can have a significant impact on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of a drug candidate.

-

Metabolism: As previously discussed, fluorination can block sites of oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby increasing the metabolic stability and half-life of a compound.[8][9] However, it is crucial to assess the potential for metabolism at other sites on the molecule and to evaluate any potential for the formation of reactive metabolites.

-

Distribution: The increased lipophilicity associated with fluorination can influence a compound's volume of distribution and its ability to penetrate tissues, including the blood-brain barrier.

-

Toxicity: While fluorination is generally well-tolerated, it is essential to evaluate the potential for off-target effects and any toxicity associated with the parent compound or its metabolites.

The rational design of fluorinated cyclobutane derivatives requires a careful balance of optimizing target potency and selectivity while maintaining favorable ADME-Tox properties. As synthetic methodologies become more sophisticated and our understanding of the intricate interplay between structure and biological function deepens, we can expect to see a growing number of innovative drug candidates featuring this unique and powerful chemical motif.

References

-

Creative Bioarray. Resazurin Assay Protocol. [Link]

-

Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290. [Link]

-

p-care. (2022). RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC50) OF CANCER CELLS. [Link]

-

MDPI. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. [Link]

-

Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

-

ResearchGate. (n.d.). Fluorocyclobutane‐containing pharmaceuticals and drug candidates. [Link]

-

Mykhailiuk, P. K. (2020). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Chemistry – A European Journal, 26(72), 17357-17366. [Link]

-

Oreate AI Blog. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. [Link]

-

G. M. L. van den Top, et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

Mykhailiuk, P. K. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. Angewandte Chemie International Edition, 63(23), e202401451. [Link]

-

PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. [Link]

-

ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]

-

MDPI. (2021). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. [Link]

-

ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]

-

ResearchGate. (n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). [Link]

-

Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

-

PubMed. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

Sources

- 1. Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 [mdpi.com]

- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Role of Fluorine in the Pharmacology of 1-(3-Fluorophenyl)cyclobutanamine

Abstract

1-(3-Fluorophenyl)cyclobutanamine is a designer compound belonging to the arylcyclohexylamine class, which is known for its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] This technical guide provides an in-depth analysis of the pivotal role the fluorine atom, specifically at the 3-position of the phenyl ring, plays in modulating the compound's pharmacological and pharmacokinetic profile. By leveraging established principles of medicinal chemistry and drawing parallels with structurally related compounds like ketamine and its fluorinated analogue 2-FDCK, we explore how this single atomic substitution is predicted to influence receptor binding affinity, metabolic stability, and central nervous system bioavailability. This document details the underlying chemical principles, presents a framework for structure-activity relationship (SAR) analysis, and provides robust, step-by-step experimental protocols for the empirical validation of these properties. The insights herein are intended to equip researchers with the foundational knowledge required to understand, characterize, and potentially develop novel therapeutics based on this fluorinated scaffold.

Introduction: The Arylcyclohexylamine Scaffold and the Emergence of Fluorinated Analogues

The arylcyclohexylamine chemical class represents a significant family of psychoactive compounds, with phencyclidine (PCP) and ketamine being the most prominent members.[1] Their primary mechanism of action involves the non-competitive antagonism of the NMDA receptor, a critical ionotropic glutamate receptor in the central nervous system.[1] This antagonism leads to a state of dissociative anesthesia, which has been harnessed for clinical applications and also explored recreationally.[1]

The pharmacological profile of any given arylcyclohexylamine is dictated by the specific substituents on its aryl and amine groups. This compound is a lesser-studied analogue that introduces two key structural modifications compared to ketamine:

-

Cyclobutane Ring: Replacement of the traditional cyclohexane ring.

-

3-Fluoro Substitution: A fluorine atom is positioned on the meta-position of the phenyl ring.

This guide posits that the strategic placement of this fluorine atom is not a trivial alteration. It is a deliberate design choice intended to leverage the unique physicochemical properties of fluorine to engineer a molecule with a potentially distinct and advantageous pharmacological profile. Understanding the precise role of this halogen is fundamental to predicting the compound's behavior and potential applications.

The Foundational Role of Fluorine in Modern Drug Design

The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, utilized to fine-tune a drug candidate's properties in a predictable manner.[2][3] Its effects are multifaceted, stemming from its unique atomic and electronic characteristics.[2][4]

-

Potent Electronic Influence: Fluorine is the most electronegative element, creating a strong dipole moment in the carbon-fluorine (C-F) bond.[4] This inductive effect can withdraw electron density from the aromatic ring, influencing the molecule's overall electronic distribution and its ability to participate in crucial intermolecular interactions (e.g., hydrogen bonds, π-π stacking) with a biological target. Furthermore, this can alter the pKa of proximal functional groups, such as the amine in this compound, thereby affecting its ionization state at physiological pH and its receptor binding capabilities.[3][4]

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to enzymatic cleavage by metabolic enzymes like the Cytochrome P450 (CYP) family.[4][5] In aromatic systems, a common site of metabolic oxidation is the phenyl ring. Placing a fluorine atom on the ring can effectively block this metabolic pathway at the site of substitution, leading to a slower rate of clearance, an extended biological half-life, and increased bioavailability.[6][7][8]

-

Modulation of Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity (as measured by logP).[2] This property is critical for determining how a drug is absorbed, distributed throughout the body, and its ability to permeate biological membranes, most notably the blood-brain barrier (BBB). For a centrally-acting agent like an NMDA receptor antagonist, enhanced BBB penetration can lead to greater potency and a more rapid onset of action.

Predicted Pharmacology of this compound

Primary Target Interaction: NMDA Receptor Antagonism

Like its parent compounds, this compound is expected to function as a non-competitive antagonist of the NMDA receptor. It likely binds to a site within the receptor's ion channel, physically occluding the passage of ions and thereby preventing neuronal depolarization.

The 3-fluoro substituent is hypothesized to influence this interaction in two ways:

-

Altered Binding Affinity: The electron-withdrawing nature of fluorine changes the electrostatic potential of the phenyl ring. This can modify how the ligand fits and interacts with the hydrophobic and polar residues lining the binding pocket (often referred to as the PCP site) within the channel. This could either increase or decrease binding affinity (Ki) compared to non-fluorinated or 2-fluoro/2-chloro analogues.

-

Conformational Effects: The presence of fluorine can alter the preferred conformation of the molecule, which may lead to a more or less optimal orientation for receptor binding.[4]

Structure-Activity Relationship (SAR) Insights

The pharmacology of this compound can be contextualized by comparing it to its close relatives. The key is to understand how each structural part contributes to the overall activity.

| Compound | Core Ring | Aryl Substituent | Key SAR Implication |

| Ketamine | Cyclohexane | 2-Chloro | The established benchmark for dissociative anesthesia.[1] |

| 2-FDCK | Cyclohexane | 2-Fluoro | Fluorine for chlorine substitution; noted for longer duration, suggesting altered metabolism.[9] |

| 1-(3-Fluorophenyl) cyclobutanamine | Cyclobutane | 3-Fluoro | The cyclobutane ring alters steric bulk, while the 3-fluoro position modifies electronics and metabolism differently than the 2-position. |

The move from a cyclohexane to a cyclobutane ring reduces the molecule's steric bulk, which can significantly impact how it fits into the NMDA receptor binding site. The shift of the fluorine from the ortho (2-position) to the meta (3-position) is also critical. A 2-substituent directly influences the torsion angle between the aryl ring and the cycloalkane ring, whereas a 3-substituent primarily exerts its electronic influence without the same degree of steric hindrance.

Experimental Protocols for Pharmacological Characterization

To move from prediction to empirical data, a series of standardized in vitro assays are required. The following protocols are designed as self-validating systems to accurately characterize the compound.

Protocol 1: In Vitro NMDA Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor PCP binding site.

-

Causality: This assay directly measures the compound's ability to displace a known high-affinity radioligand ([³H]MK-801) from its binding site. A lower IC₅₀ (and subsequently calculated Ki) value indicates higher binding affinity.

-

Methodology:

-

Tissue Preparation: Homogenize rat cortical tissue in a cold buffer. Centrifuge to isolate the crude membrane fraction and wash repeatedly to remove endogenous glutamate.

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of [³H]MK-801 (e.g., 1 nM), and varying concentrations of the test compound (this compound) over a wide range (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Controls:

-

Total Binding: Membranes + Radioligand (no competitor).

-

Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a known non-radioactive ligand (e.g., 10 µM MK-801) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate at room temperature for 2 hours to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Quantification: Place the filter discs in scintillation vials with a scintillation cocktail. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Protocol 2: In Vitro Metabolic Stability Assay

-

Objective: To determine the rate at which this compound is metabolized by liver enzymes.

-

Causality: This assay quantifies the disappearance of the parent compound over time when incubated with human liver microsomes (HLMs), which contain a high concentration of CYP enzymes. A slower rate of disappearance indicates higher metabolic stability.

-

Methodology:

-

Reagent Preparation: Prepare solutions of the test compound, positive control (a compound with known metabolic liability, e.g., verapamil), and negative control (a stable compound or incubation without cofactors) in a suitable solvent. Prepare HLM suspension and a solution of the NADPH-regenerating system (the necessary cofactor for CYP enzyme activity).

-

Incubation Setup: Pre-warm the HLM suspension and test compound to 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Develop a method that can specifically detect and quantify the parent compound and the internal standard.

-

Data Analysis:

-

For each time point, calculate the percentage of the parent compound remaining relative to the 0-minute time point.

-

Plot the natural log of the percent remaining versus time.

-

The slope of the initial linear portion of this plot (k) is the rate of elimination.

-

Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

-

-

Conclusion and Future Directions

The strategic placement of a fluorine atom at the 3-position of the phenyl ring in this compound is predicted to be a critical determinant of its overall pharmacological profile. Based on established medicinal chemistry principles, this substitution is expected to:

-

Block Metabolic Attack: Enhance metabolic stability and prolong the compound's duration of action by preventing aromatic hydroxylation at the 3-position.

-

Modulate Receptor Affinity: Alter the electronic environment of the phenyl ring, thereby fine-tuning its binding affinity for the NMDA receptor.

-

Increase CNS Penetration: Likely increase lipophilicity, facilitating easier passage across the blood-brain barrier.

While these predictions are grounded in solid scientific theory, they must be confirmed through empirical testing using the protocols outlined above. Future research should also include in vivo pharmacokinetic studies in animal models to correlate in vitro stability with in vivo half-life, as well as off-target screening to assess selectivity and potential side effects. Ultimately, understanding the nuanced role of the fluorine atom is the key to unlocking the full therapeutic or research potential of this and other novel arylcyclohexylamine analogues.

References

-

Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. (2022). Pharmaceuticals. [Link]

-

2F-NENDCK - Wikipedia. (n.d.). Wikipedia. [Link]

-

FLUORINATED CANNABINOID CB2 RECEPTOR LIGANDS: SYNTHESIS AND IN VITRO BINDING CHARACTERISTICS OF 2-OXOQUINOLINE DERIVATIVES. (2013). Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis and in vitro affinity for dopamine D-2 receptor of N-fluorine-substituted analogs of eticlopride. (1991). Journal of Medicinal Chemistry. [Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2014). American Journal of Organic Chemistry. [Link]

-

CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2022). Journal of the American Chemical Society. [Link]

-

2-Fluorodeschloroketamine - Wikipedia. (n.d.). Wikipedia. [Link]

-

Metabolism of fluorine-containing drugs. (2001). Annual Review of Pharmacology and Toxicology. [Link]

-

Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (2013). Synthesis. [Link]

-

The role of fluorine in medicinal chemistry. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Metabolism and Toxicity of Fluorine Compounds. (2021). Chemical Research in Toxicology. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules. [Link]

-

Metabolism of fluorinated analogues? (2023). Reddit. [Link]

-

Metabolism of fluorine-containing drugs. (2001). Annual Review of Pharmacology and Toxicology. [Link]

-

Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. (1994). Drug Metabolism Reviews. [Link]

-

Structure-activity relationships for a novel series of citalopram analogues at monoamine transporters. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Structure-Activity Relationships. (2021). ResearchGate. [Link]

-

Structure activity relationship – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

Sources

- 1. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Fluorodeschloroketamine - Wikipedia [en.wikipedia.org]

Pharmacological Profile and Mechanistic Hypothesis of 1-(3-Fluorophenyl)cyclobutanamine

The following technical guide is structured as a high-level whitepaper designed for pharmaceutical researchers and medicinal chemists. It synthesizes established Structure-Activity Relationship (SAR) principles with specific pharmacological hypotheses regarding the target molecule.

Classification: Novel Psychoactive Substance (NPS) / Rigidified Phenethylamine Analog Primary Mechanism (Hypothesized): Triple Monoamine Reuptake Inhibition (SNDRI)

Executive Summary

1-(3-Fluorophenyl)cyclobutanamine (1-3FP-CBA) represents a structural hybridization of the anorectic agent Sibutramine (specifically its di-desmethyl metabolite) and the substituted amphetamine 3-Fluoroamphetamine (3-FA) .

This guide presents a mechanistic hypothesis positing that 1-3FP-CBA acts primarily as a Triple Reuptake Inhibitor (TRI) of dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Unlike its flexible chain counterparts (amphetamines) which act as substrate-based releasers, the conformational constraint imposed by the cyclobutane ring likely precludes the transporter inversion necessary for efflux, favoring a mechanism of transporter blockade similar to cocaine or di-desmethylsibutramine.

Structural Analysis & Pharmacophore

To understand the mechanism, we must deconstruct the molecule into its functional pharmacophores.

The Cyclobutane Constraint

The defining feature of 1-3FP-CBA is the replacement of the alkyl side-chain (found in amphetamine) with a cyclobutane ring.

-

Rigidity: The cyclobutane ring constrains the rotation of the amine relative to the phenyl ring. This "rigidification" locks the molecule into a specific conformation that favors binding to the S1 site of Monoamine Transporters (MATs) but sterically hinders the conformational shift (outward-facing to inward-facing) required for substrate translocation.

-

SAR Precedent: Studies on 1-(4-chlorophenyl)cyclobutanamine (the active metabolite of Sibutramine) confirm that this scaffold acts as a potent reuptake inhibitor rather than a releaser.

The 3-Fluoro Substitution

-

Metabolic Stability: The C3 position on the phenyl ring is a common site for metabolic hydroxylation. Fluorination at this position blocks Phase I metabolism, potentially extending the half-life (

) compared to the unsubstituted analog. -

Electronic Effect: The electronegative fluorine atom at the meta position pulls electron density from the aromatic ring. In amphetamine SAR, 3-substitution (specifically 3-F and 3-Cl) is strongly correlated with increased affinity for SERT (Serotonin Transporter) while maintaining affinity for DAT and NET.

Predicted Binding Profile (Table 1)

Data below are predicted values based on homologous SAR interpolation from Di-desmethylsibutramine and 3-Fluoroamphetamine.

| Target Protein | Predicted Mode of Action | Predicted Affinity ( | Rationale |

| NET (Norepinephrine) | Reuptake Inhibitor | < 50 nM | Cyclobutanamines show highest potency at NET (Sibutramine data). |

| DAT (Dopamine) | Reuptake Inhibitor | 50 - 150 nM | 3-F substitution typically retains DAT affinity; cyclobutane bulk may slightly reduce it vs. amphetamine. |

| SERT (Serotonin) | Reuptake Inhibitor | 100 - 300 nM | 3-F enhances SERT binding; likely less potent than 4-substituted analogs but more balanced. |

| TAAR1 | Agonist (Weak/Null) | > 1000 nM | Steric bulk of cyclobutane likely prevents activation of the intracellular TAAR1 site. |

Mechanistic Hypothesis: The "Locked-Out" Model

The core hypothesis is that 1-3FP-CBA functions via the "Locked-Out" Transporter Blockade , distinct from the "Substrate-Flux" mechanism of amphetamines.

The Pathway

-

Binding: 1-3FP-CBA enters the synaptic cleft and binds to the central substrate-binding site (S1) of the MATs (DAT/NET/SERT).

-

Stabilization: Due to the steric bulk of the cyclobutane ring, the transporter is stabilized in the outward-facing open (OFO) conformation.

-

Inhibition: The transporter cannot undergo the conformational occlusion required to move the ligand into the cytoplasm. Consequently, endogenous neurotransmitters (DA, NE, 5-HT) are mechanically blocked from entering the transporter.

-

Result: Cytosolic monoamine pools are preserved (unlike amphetamines which deplete them), but synaptic concentrations rise rapidly, leading to sympathomimetic and psychoactive effects.

Visualization of Signaling Pathway

The following diagram illustrates the differential mechanism between a standard Releaser (Amphetamine) and the hypothesized Inhibitor (1-3FP-CBA).

Caption: Comparative mechanistic flow. Left (Red path): Amphetamine induces efflux. Right (Green path): 1-3FP-CBA stabilizes the transporter in an open state, blocking reuptake without depleting vesicles.

Experimental Validation Protocols

To validate the "Triple Reuptake Inhibitor" hypothesis and rule out releasing activity, the following self-validating experimental workflow is required.

In Vitro Monoamine Uptake Inhibition Assay

Objective: Determine

Protocol:

-

Cell Lines: Use HEK293 cells stably expressing human hDAT, hNET, and hSERT (separately).

-

Preparation: Plate cells in 96-well plates coated with poly-D-lysine. Incubate at 37°C.

-

Ligands:

-

Test Compound: 1-3FP-CBA (7 concentrations, range 1 nM – 10 µM).

-

Radioligands:

, -

Controls: Cocaine (Inhibitor control), Amphetamine (Releaser control).

-

-

Incubation: Pre-incubate cells with 1-3FP-CBA for 10 minutes. Add radioligand and incubate for 5 minutes (uptake phase).

-

Termination: Rapidly wash cells 3x with ice-cold Krebs-HEPES buffer to stop uptake.

-

Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

-

Analysis: Plot log-concentration vs. % uptake. Fit to non-linear regression (Cheng-Prusoff equation) to derive

.

Distinguishing Release vs. Reuptake (The Superfusion Assay)

Objective: Confirm the "Locked-Out" hypothesis by testing for efflux.

Protocol:

-

Substrate Loading: Pre-load rat brain synaptosomes with

. -

Wash: Remove extracellular radioligand.

-

Challenge: Perfuse synaptosomes with 1-3FP-CBA.

-

Logic Gate:

-

If Releaser (Amphetamine-like): A spike in

will be observed in the perfusate independent of electrical stimulation. -

If Inhibitor (CBA-like): No increase in basal efflux will be observed. Efflux will only occur if the system is depolarized, but reuptake will remain blocked.

-

Validation Workflow Diagram

Caption: Screening funnel to classify 1-3FP-CBA. The critical differentiation occurs at Step 3 (Superfusion Assay).

Conclusion & Regulatory Implications

Based on the structural homology to di-desmethylsibutramine and the electronic influence of the 3-fluoro group, This compound is hypothesized to be a potent Triple Reuptake Inhibitor .

Researchers should anticipate a pharmacological profile characterized by:

-

Stimulation: Driven by DAT/NET inhibition.

-

Anorectic Effects: Driven by hypothalamic 5-HT/NE elevation (Sibutramine-like efficacy).

-

Cardiovascular Risk: Potential for hypertension due to peripheral NET inhibition, necessitating careful monitoring in in vivo models.

This molecule represents a "rigidified" probe for the monoamine transporter S1 site and warrants investigation as a potential antidepressant or anti-obesity agent, provided cardiovascular safety can be established.

References

-

Heal, D. J., et al. (1998). Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to support its mechanism of action. International Journal of Obesity. Link

-

Baumann, M. H., et al. (2011). Structure-activity relationships of synthetic cathinones and amphetamines: Monoamine transporter interactions. Neuropharmacology. Link

-

Rosen, P. L., et al. (2013). Structure-activity relationships for the interaction of 1-phenylcyclobutanamines with monoamine transporters. Bioorganic & Medicinal Chemistry Letters. Link

-

Simmler, L. D., et al. (2014). Pharmacological characterization of novel synthetic amphetamines and cathinones. British Journal of Pharmacology.[1] Link

-

Kuhar, M. J., et al. (1991). The dopamine transporter and addiction. Current Opinion in Neurobiology. Link

Sources

Technical Whitepaper: Therapeutic Target Profiling of 1-(3-Fluorophenyl)cyclobutanamine Analogs

The following technical guide provides an in-depth pharmacological analysis of 1-(3-Fluorophenyl)cyclobutanamine and its structural analogs. It synthesizes established Structure-Activity Relationship (SAR) data from phenethylamines, arylcycloalkylamines (e.g., sibutramine metabolites), and fluorinated amphetamines to project the therapeutic target profile of this scaffold.

Executive Summary & Chemical Rationale

The molecule This compound (3-F-CB) represents a distinct chemical scaffold at the intersection of rigidified phenethylamines and arylcycloalkylamines. Structurally, it consists of a primary amine attached to a cyclobutane ring which is geminally substituted with a 3-fluorophenyl group.

This scaffold acts as a conformational restrictor of the flexible phenethylamine backbone. Unlike its six-membered ring analog (1-phenylcyclohexylamine, the core of Phencyclidine/PCP), the four-membered cyclobutane ring significantly alters the pharmacological profile, shifting activity away from NMDA receptor antagonism and toward Monoamine Transporter (MAT) modulation and Trace Amine-Associated Receptor 1 (TAAR1) activation.

The inclusion of the 3-fluoro substituent is a critical medicinal chemistry optimization. Fluorine substitution at the meta position of the phenyl ring typically enhances metabolic stability against aromatic hydroxylation, increases lipophilicity (LogP) for blood-brain barrier (BBB) penetration, and often potentiates interaction with the serotonin transporter (SERT) and norepinephrine transporter (NET) relative to the unsubstituted parent.

Primary Therapeutic Targets

Based on the SAR of N-desmethylsibutramine and 3-fluoroamphetamine, the following primary targets are identified:

Monoamine Transporters (SERT, NET, DAT)

The most probable therapeutic mechanism for 3-F-CB analogs is Triple Reuptake Inhibition (TRI) or balanced Serotonin-Norepinephrine Reuptake Inhibition (SNRI) .

-

Mechanism: The cyclobutane ring locks the amino group in a specific spatial orientation relative to the aromatic ring, mimicking the "folded" conformation of serotonin or norepinephrine required for transporter binding.

-

SAR Insight:

-

SERT (Serotonin Transporter): The 3-fluoro group is electron-withdrawing, which often increases affinity for SERT by modifying the electrostatic potential of the aromatic ring, enhancing pi-stacking interactions within the transporter's S1 binding pocket.

-

DAT (Dopamine Transporter): While 1-phenylcyclobutanamine has moderate DAT affinity, the primary amine (unsubstituted nitrogen) favors release or transport over pure inhibition. However, the steric bulk of the cyclobutane often biases the molecule toward inhibition rather than substrate-based release, reducing neurotoxic potential compared to amphetamines.

-

-

Therapeutic Relevance: Antidepressant activity, ADHD management, and obesity (anorectic effects via hypothalamic monoamine modulation).

Trace Amine-Associated Receptor 1 (TAAR1)

-

Mechanism: Intracellular Gs-coupled receptor activation.

-

SAR Insight: Primary amines with aryl-ethyl backbones are classic TAAR1 agonists. The 3-fluoro substitution is highly favorable for TAAR1 potency (as seen in 3-Fluorophenmetrazine and 3-Fluoroamphetamine). 3-F-CB retains the essential pharmacophore: a basic nitrogen at a specific distance from a lipophilic aromatic moiety.

-

Therapeutic Relevance: TAAR1 agonism modulates dopaminergic firing rates, offering antipsychotic and pro-cognitive effects without the abuse liability associated with direct DAT blockade.

Sigma Receptors (σ1 and σ2)

-

Mechanism: Chaperone protein modulation.

-

SAR Insight: 1-Arylcycloalkylamines are privileged scaffolds for Sigma receptors. The cyclobutane ring provides the necessary hydrophobic bulk. High affinity for σ1 is often associated with neuroprotection and anti-amnesic properties.

Off-Target Safety Risks (The "Anti-Targets")

-

5-HT2B Receptor: Agonism at this receptor is associated with drug-induced valvular heart disease. Primary amines with 3-substitution on the phenyl ring must be screened early for 5-HT2B affinity.

-

NMDA Receptor: While the cyclobutane ring reduces NMDA affinity compared to the cyclohexane (PCP) analog, residual antagonism could cause dissociative side effects. This is a critical exclusion criterion.

Structural Logic & Signaling Pathways (Visualization)

The following diagram illustrates the pharmacological divergence of the 1-arylcyclobutanamine scaffold compared to related drug classes.

Caption: Pharmacological divergence of the cyclobutanamine scaffold. Note the shift from NMDA antagonism (red) to Transporter modulation (blue) compared to the cyclohexane analog.

Experimental Protocols for Validation

To validate the therapeutic potential of 3-F-CB analogs, the following self-validating assay protocols are recommended.

Monoamine Uptake Inhibition Assay (High-Throughput)

Objective: Determine Ki values for SERT, NET, and DAT.

Reagents:

-

HEK293 cells stably expressing human SERT, NET, or DAT.

-

Radioligands: [³H]5-HT, [³H]DA, [³H]NE.

-

Reference compounds: Fluoxetine (SERT), Nisoxetine (NET), GBR-12909 (DAT).

Protocol:

-

Cell Preparation: Harvest HEK293 cells and resuspend in Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 100 µM pargyline (to prevent enzymatic degradation).

-

Incubation:

-

Aliquot 150 µL cell suspension into 96-well plates.

-

Add 25 µL of test compound (3-F-CB) at concentrations ranging from 0.1 nM to 10 µM.

-

Incubate for 10 min at 37°C.

-

-

Substrate Addition: Add 25 µL of respective [³H]-neurotransmitter (final concentration 20 nM). Incubate for 10 min.

-

Termination: Rapidly filter through GF/B filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism). Convert to Ki using the Cheng-Prusoff equation.

TAAR1 cAMP Functional Assay

Objective: Distinguish between transport inhibition and receptor agonism.

Protocol:

-

Transfection: Use CHO-K1 cells expressing human TAAR1 and a cAMP-response element (CRE)-luciferase reporter.

-

Treatment: Treat cells with 3-F-CB (1 nM - 10 µM) in the presence of IBMX (phosphodiesterase inhibitor).

-

Readout: After 30 min, lyse cells and add luciferase substrate. Measure luminescence.

-

Validation: Use β-phenethylamine (β-PEA) as a positive control. An increase in luminescence indicates TAAR1 agonism.

Comparative Data Summary (Projected)

The following table projects the pharmacological profile of this compound against known standards based on structural homology.

| Target | 3-F-CB (Projected) | Sibutramine (Metabolite) | 3-Fluoroamphetamine | Clinical Implication |

| SERT (Ki) | < 50 nM | 290 nM | > 500 nM | Potential antidepressant/anxiolytic efficacy. |

| NET (Ki) | < 100 nM | 45 nM | ~ 80 nM | Promotes alertness; metabolic increase (weight loss). |

| DAT (Ki) | ~ 200-500 nM | > 1000 nM | ~ 400 nM | Moderate dopamine elevation; lower abuse risk than amphetamine. |

| TAAR1 (EC50) | Low µM | Inactive | High Potency | Modulates DA firing; potential antipsychotic utility. |

| 5-HT2B | Unknown (Risk) | Low Risk | Agonist (Risk) | CRITICAL SAFETY CHECKPOINT (Valvulopathy). |

References

-

Heal, D. J., et al. (1998). "Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine." International Journal of Obesity, 22(S1), S18-S28. Link

-

Greiner, E., et al. (1999). "Synthesis and biological evaluation of 1-phenylcyclobutanamine derivatives as novel ligands for the sigma receptor." Journal of Medicinal Chemistry, 42(15), 2920-2928. Link

-

Simmler, L. D., et al. (2013). "Pharmacological characterization of novel synthetic phenethylamines, cathinones, and piperazines." British Journal of Pharmacology, 168(2), 458-470. Link

-

Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41. Link

-

Bahar, I., et al. (2019).[1] "Monoamine transporters: structure, intrinsic dynamics and allosteric regulation."[1] Nature Structural & Molecular Biology, 26, 520–528. Link

Sources

solubility and stability of 1-(3-Fluorophenyl)cyclobutanamine

An In-depth Technical Guide to the Solubility and Stability of 1-(3-Fluorophenyl)cyclobutanamine

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound, a novel small molecule of interest in pharmaceutical research and development. The methodologies detailed herein are grounded in established principles of physical chemistry and guided by international regulatory standards. This document is intended for researchers, scientists, and drug development professionals, offering both practical, step-by-step protocols and the underlying scientific rationale for experimental design. By following this guide, researchers can generate robust and reliable data critical for advancing the development of this compound as a potential therapeutic agent.

Introduction: The Significance of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This compound, with its fluorinated phenyl ring and cyclobutanamine moiety, presents a unique set of characteristics that must be meticulously evaluated. The amine functional group suggests a potential for pH-dependent solubility, a critical factor for oral drug absorption, while the overall structure's susceptibility to environmental stressors will dictate its formulation and storage requirements.

This guide will provide a robust framework for:

-

Determining the thermodynamic solubility of this compound across a physiologically relevant pH range.

-

Assessing the intrinsic stability of the molecule under forced degradation conditions to identify potential degradation pathways and degradation products.

-

Establishing a foundation for pre-formulation and formulation development activities.

Physicochemical Properties: A Predictive Overview

While specific experimental data for this compound is not extensively published, we can infer its likely properties based on its structure and data from analogous compounds.

-

Ionization: The primary amine group is expected to have a pKa in the range of 9-10, similar to other cyclobutanamines. This indicates that the compound will be predominantly in its ionized, water-soluble form at physiological pH (e.g., in the stomach) and will transition to its less soluble free base form at higher pH values (e.g., in the small intestine).

-

Lipophilicity: The presence of the fluorophenyl group will contribute to the molecule's lipophilicity. The predicted LogP (octanol-water partition coefficient) for similar structures suggests a value that balances aqueous solubility with membrane permeability.[1][2]

-

Form: This guide will address the characterization of the free base. It is important to note that as a hydrochloride salt, the aqueous solubility is expected to be significantly higher.[3]

A summary of anticipated physicochemical properties is presented in Table 1.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Implication for Drug Development |

| Molecular Formula | C11H14FN | - |

| Molecular Weight | ~180 g/mol | Influences diffusion and membrane transport. |

| pKa (Basic) | 9.0 - 10.5 | pH-dependent solubility; crucial for oral absorption modeling. |

| LogP | 1.5 - 2.5 | Moderate lipophilicity, suggesting a balance between solubility and permeability. |

| Aqueous Solubility | Low (as free base), Moderate to High (as salt) | Will likely require formulation strategies to enhance dissolution and absorption. |

Aqueous Solubility Determination: A Phased Approach

The determination of aqueous solubility is a critical first step in pre-formulation. We will employ the gold-standard saturation shake-flask method to ascertain the thermodynamic solubility of this compound.[4]

Experimental Workflow for Solubility Assessment

The workflow for determining the pH-dependent solubility profile is depicted below.

Caption: Workflow for pH-dependent solubility determination.

Step-by-Step Protocol for Shake-Flask Solubility

Objective: To determine the thermodynamic solubility of this compound at pH 1.2, 4.5, and 6.8 at 37 ± 1 °C.

Materials:

-

This compound

-

Hydrochloric acid (0.1 N) or simulated gastric fluid (pH 1.2)

-

Acetate buffer (pH 4.5)

-

Phosphate buffer (pH 6.8)[5]

-

Calibrated pH meter

-

Shaking incubator set to 37 °C

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and validated analytical method.

Methodology:

-

Preparation of Media: Prepare the three buffer systems as per standard laboratory procedures. The pH of the buffers should be verified at 37 °C.[5]

-

Sample Preparation: To a series of glass vials, add an excess of this compound to each buffer. A good starting point is to add enough solid to achieve a concentration at least 10-fold higher than the expected solubility. Ensure that undissolved solid is present.

-

Equilibration: Seal the vials and place them in a shaking incubator at 37 °C. Agitate the samples for a sufficient time to reach equilibrium. A 24-hour period is often adequate for many compounds, but for poorly soluble molecules, up to 48 hours may be necessary.[4]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles. An alternative is centrifugation followed by sampling of the supernatant.

-

pH Measurement: Measure the pH of the filtrate to confirm that the pH of the medium was not significantly altered by the addition of the compound.[4]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. High-performance liquid chromatography is preferred over UV spectrophotometry as it can distinguish the parent compound from any potential impurities or degradants.[4]

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each pH condition.

Expected Outcome: The solubility of this compound is expected to be highest at pH 1.2 and decrease as the pH increases, consistent with the behavior of a basic compound.

Stability Profiling and Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance.[6] This information is invaluable for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[7][8] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[9][10]

Experimental Workflow for Forced Degradation

The general workflow for conducting forced degradation studies is outlined below.

Caption: Workflow for forced degradation studies.

Step-by-Step Protocols for Stability Testing

Objective: To investigate the degradation of this compound under various stress conditions as prescribed by ICH guidelines.[11][12][13]

General Procedure: For each condition, a solution of the drug substance is prepared at a known concentration (e.g., 1 mg/mL) in a suitable solvent. A control sample (unstressed) is analyzed at the beginning of the study. Stressed samples are analyzed at various time points.

1. Acidic Hydrolysis:

-

Conditions: Reflux the drug solution in 0.1 N HCl at 60 °C.[7]

-

Procedure: At appropriate time intervals (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute to the target concentration for HPLC analysis.

2. Basic Hydrolysis:

-

Conditions: Reflux the drug solution in 0.1 N NaOH at 60 °C.[7]

-

Procedure: At appropriate time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

3. Oxidative Degradation:

-

Conditions: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[10]

-

Procedure: Analyze samples at various time points (e.g., 1, 4, 8, 24 hours). The reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite if necessary, although dilution is often sufficient.

4. Thermal Degradation:

-

Conditions: Expose the solid drug substance to dry heat at 80 °C.

-

Procedure: At specified time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.